molecular formula C10H8BrIN2 B15206659 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole

1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole

Cat. No.: B15206659
M. Wt: 362.99 g/mol
InChI Key: RHRZZYLAXUBDOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is an organic compound that features both bromine and iodine atoms attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole typically involves the bromination and iodination of a pyrazole derivative. One common method involves the use of N-bromosuccinimide (NBS) for the bromination step, followed by iodination using iodine or an iodine-containing reagent . The reaction conditions often require a solvent such as dichloromethane or acetonitrile, and the reactions are typically carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiols. Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would result in a biaryl compound.

Scientific Research Applications

1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole involves its interaction with molecular targets through its bromine and iodine atoms. These halogens can form strong bonds with various biological molecules, potentially affecting their function. The exact pathways and targets depend on the specific application and the structure of the derivatives being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-(Bromomethyl)phenyl]-4-iodo-1H-pyrazole is unique due to the presence of both bromine and iodine atoms on a pyrazole ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields of research.

Properties

Molecular Formula

C10H8BrIN2

Molecular Weight

362.99 g/mol

IUPAC Name

1-[4-(bromomethyl)phenyl]-4-iodopyrazole

InChI

InChI=1S/C10H8BrIN2/c11-5-8-1-3-10(4-2-8)14-7-9(12)6-13-14/h1-4,6-7H,5H2

InChI Key

RHRZZYLAXUBDOM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CBr)N2C=C(C=N2)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.